molecular formula C9H10FNO B2900577 6-Fluoro-3,4-dihydro-2h-1-benzopyran-8-amine CAS No. 212845-61-9

6-Fluoro-3,4-dihydro-2h-1-benzopyran-8-amine

Cat. No. B2900577
CAS RN: 212845-61-9
M. Wt: 167.183
InChI Key: AEICTTXLAITIQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been studied. For example, the synthesis of “6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid” involves six steps including esterification, rearrangement, acylation, cyclization, hydrolyzation, and hydrogenation .

Scientific Research Applications

Cardiovascular Research

6-Fluoro-3,4-dihydro-2h-1-benzopyran-8-amine: is a key intermediate in the synthesis of nebivolol , a drug used to treat hypertension and heart failure . Nebivolol acts as a β1 adrenoceptor antagonist with vasodilatory effects, making it a valuable compound in cardiovascular research.

Oncology

This compound has shown potential in the development of Smo inhibitors , which are relevant in the context of cancer research . Smo inhibitors can be used to target the Hedgehog signaling pathway, which is implicated in the progression of various cancers.

Synthesis of Fluorinated Compounds

The presence of a fluorine atom makes this compound an important precursor in the synthesis of other fluorinated organic compounds . These compounds are often used in pharmaceuticals and agrochemicals due to their enhanced stability and bioactivity.

properties

IUPAC Name

6-fluoro-3,4-dihydro-2H-chromen-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5H,1-3,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEICTTXLAITIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)F)N)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3,4-dihydro-2h-1-benzopyran-8-amine

CAS RN

212845-61-9
Record name 6-fluoro-3,4-dihydro-2H-1-benzopyran-8-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

8.1 g of the compound of Step 3 are dissolved in 80 ml of ethanol. The solution is hydrogenated at normal pressure and room temperature in the presence of 0.39 g of palladium-on-carbon. Filtration and evaporation yield 4.6 g of a liquid which corresponds to the expected product.
Name
compound
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.39 g
Type
catalyst
Reaction Step Two

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